Cas no 10147-11-2 (3-Phenylpropyne)

3-Phenylpropyne structure
Nombre del producto:3-Phenylpropyne
Número CAS:10147-11-2
MF:C9H8
Megavatios:116.159822463989
MDL:MFCD00134431
CID:170864
PubChem ID:575753
3-Phenylpropyne Propiedades químicas y físicas
Nombre e identificación
-
- 3-Phenyl-1-propyne
- 3-Phenyl-1-propyne (stabilized with BHT)
- 3-Phenylpropyne
- Benzene, 2-propyn-1-yl-
- Benzylacetylene
- prop-2-ynylbenzene
- Propargylbenzene
- Benzylacetylene (stabilized with BHT)
- Propargylbenzene (stabilized with BHT)
- (2-Propynyl)benzene
- Propargylbenzene Benzylacetylene
- 3-PHENYL-1-PROPYNE 97%
- 3-Phenyl-1-propyne, 97%, stab.
- 3-Phenyl-1-propyne,97%,stabilized
- 3-Phenyl-1-propyne, stabilized, 97%
- 3-Phenyl-1-propyne ,96% [stabilized]
- Benzene, (2-propynyl)-
- benzene, 2-propynyl-
- prop-2-yn-1-ylbenzene
- EU32H24A0A
- NGKSKVYWPINGLI-UHFFFAOYSA-N
- Propargylbenzol
- benzyl acetylene
- 3-phenyl-propyne
- 3-phenyl-1-propyn
- prop-2-ynyl-benzene
- 2-Propynylbenzene #
- 3-phenyl-prop-1-yne
- 3-Phenyl-1-propyne (stabilised with BHT)
- 1-Propyne, 3-phenyl-
-
- MDL: MFCD00134431
- Renchi: 1S/C9H8/c1-2-6-9-7-4-3-5-8-9/h1,3-5,7-8H,6H2
- Clave inchi: NGKSKVYWPINGLI-UHFFFAOYSA-N
- Sonrisas: C1(C([H])=C([H])C([H])=C([H])C=1[H])C([H])([H])C#C[H]
Atributos calculados
- Calidad precisa: 116.06300
- Masa isotópica única: 116.0626
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 0
- Recuento de átomos pesados: 9
- Cuenta de enlace giratorio: 1
- Complejidad: 109
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 1
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: nothing
- Superficie del Polo topológico: 0
- Xlogp3: 2.9
Propiedades experimentales
- Color / forma: Colorless to light yellow transparent liquid.
- Denso: 0.934 g/mL at 25 °C(lit.)
- Punto de ebullición: 75 °C/20 mmHg(lit.)
- Punto de inflamación: Fahrenheit: 125.6 ° f
Celsius: 52 ° c - índice de refracción: n20/D 1.526(lit.)
- PSA: 0.00000
- Logp: 1.86230
- Disolución: No available.
3-Phenylpropyne Información de Seguridad
-
Símbolo:
- Promover:dangerous
- Palabra de señal:Warning
- Instrucciones de peligro: H226-H315-H319-H335
- Declaración de advertencia: P261-P305+P351+P338
- Número de transporte de mercancías peligrosas:UN 3295 3/PG 3
- Wgk Alemania:3
- Código de categoría de peligro: 10-36/37/38
- Instrucciones de Seguridad: 16-26-36/37/39
-
Señalización de mercancías peligrosas:
- Nivel de peligro:3.2
- Nivel de peligro:3.2
- Categoría de embalaje:III
- Período de Seguridad:3.2
- Categoría de embalaje:III
- Grupo de embalaje:III
- Condiciones de almacenamiento:Flammable area
3-Phenylpropyne Datos Aduaneros
- Código HS:2902909090
- Datos Aduaneros:
China Customs Code:
2902909090Overview:
2902909090. Other aromatic hydrocarbons. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:2.0%. general tariff:30.0%
Declaration elements:
Product Name, component content
Summary:
2902909090 other aromatic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%
3-Phenylpropyne PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
TRC | P336290-2.5g |
3-Phenylpropyne |
10147-11-2 | 2.5g |
$ 241.00 | 2023-09-06 | ||
abcr | AB353170-5 g |
3-Phenyl-1-propyne, 97%, stabilized; . |
10147-11-2 | 97% | 5 g |
€136.60 | 2023-07-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P15560-1g |
Prop-2-yn-1-ylbenzene |
10147-11-2 | 97% | 1g |
¥368.0 | 2022-04-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1183211-250mg |
Prop-2-yn-1-ylbenzene |
10147-11-2 | 97% | 250mg |
¥336 | 2023-04-17 | |
Fluorochem | 080054-1g |
3-Phenyl-1-propyne (stabilised with BHT) |
10147-11-2 | 95% | 1g |
£36.00 | 2022-03-01 | |
Chemenu | CM342479-5g |
3-Phenyl-1-propyne |
10147-11-2 | 95%+ | 5g |
$200 | 2022-06-14 | |
TRC | P336290-1g |
3-Phenylpropyne |
10147-11-2 | 1g |
$ 150.00 | 2023-09-06 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-223555-1 g |
3-Phenyl-1-propyne, |
10147-11-2 | 1g |
¥557.00 | 2023-07-11 | ||
TRC | P336290-1000mg |
3-Phenylpropyne |
10147-11-2 | 1g |
$150.00 | 2023-05-17 | ||
Enamine | EN300-131006-100mg |
(prop-2-yn-1-yl)benzene |
10147-11-2 | 93.0% | 100mg |
$19.0 | 2023-09-30 |
3-Phenylpropyne Literatura relevante
-
Jiang-Xi Yu,Li-Jun Wu,Zhi-Qiang Wang,Zhi-Feng Xu,Jin-Heng Li Org. Chem. Front. 2022 9 1389
-
Neha Sareen,Anoop S. Singh,Vinod K. Tiwari,Rajni Kant,Subrato Bhattacharya Dalton Trans. 2017 46 12705
-
Bikau Shukla,Takeshi Saito,Motoo Yumura,Sumio Iijima Chem. Commun. 2009 3422
-
Luc Vereecken,Jozef Peeters Phys. Chem. Chem. Phys. 2003 5 2807
-
Alexander N. Morozov,Alexander M. Mebel Phys. Chem. Chem. Phys. 2020 22 6868
10147-11-2 (3-Phenylpropyne) Productos relacionados
- 19932-97-9(3-(4-nitrophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one)
- 2229641-82-9(3-(4-{(tert-butoxy)carbonylamino}-3-methoxyphenyl)prop-2-enoic acid)
- 1170056-07-1(N-tert-butylpiperidine-4-carboxamide hydrochloride)
- 1134307-50-8(1-(4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl)butan-1-one hydrochloride)
- 1340414-32-5(2,5-Dichloro-8-methylquinoline)
- 56183-35-8(4-(3-Hydroxyphenoxy)benzoic acid)
- 1359474-19-3(N-(4-chlorophenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide)
- 1805374-44-0(Ethyl 2-cyano-6-(difluoromethyl)-5-iodopyridine-3-acetate)
- 894061-04-2(N-(2-phenylethyl)-2-{6-(pyridin-4-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}acetamide)
- 1259574-34-9(3-Benzofuranamine, 7-chloro-4-fluoro-2,3-dihydro-, (3S)-)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:10147-11-2)3-Phenylpropyne

Pureza:99%/99%
Cantidad:5g/10g
Precio ($):176.0/309.0